molecular formula C23H19F3N2O4 B12383491 Hsd17B13-IN-10

Hsd17B13-IN-10

カタログ番号: B12383491
分子量: 444.4 g/mol
InChIキー: GZWZRMSAVLZTNS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hsd17B13-IN-10 is a small molecule inhibitor targeting the enzyme hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Inhibiting HSD17B13 has shown potential in reducing the progression of these liver diseases .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of Hsd17B13-IN-10 involves several steps, starting with the synthesis of the core structure, followed by functional group modifications. The synthetic route typically includes:

    Formation of the Core Structure: This involves the use of starting materials such as aromatic compounds, which undergo reactions like Friedel-Crafts acylation.

    Functional Group Modifications:

Industrial Production Methods

For industrial production, the synthesis of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, controlled temperature, and pressure conditions, and purification techniques like crystallization and chromatography .

化学反応の分析

Types of Reactions

Hsd17B13-IN-10 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups to their reduced forms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further analyzed for their biological activity .

科学的研究の応用

Hsd17B13-IN-10 has several scientific research applications, including:

作用機序

Hsd17B13-IN-10 exerts its effects by binding to the active site of HSD17B13, inhibiting its enzymatic activity. This inhibition prevents the conversion of substrates involved in lipid metabolism, thereby reducing lipid accumulation in the liver. The molecular targets include the lipid droplet-associated proteins, and the pathways involved are those regulating lipid droplet biogenesis and degradation .

類似化合物との比較

Similar Compounds

  • Hsd17B13-IN-1
  • Hsd17B13-IN-2
  • Hsd17B13-IN-3

Uniqueness

Hsd17B13-IN-10 is unique due to its high selectivity and potency in inhibiting HSD17B13 compared to other inhibitors. It has shown better efficacy in reducing liver lipid accumulation and inflammation in preclinical studies .

特性

分子式

C23H19F3N2O4

分子量

444.4 g/mol

IUPAC名

N-(3,6-dimethyl-9H-xanthen-9-yl)-5-(hydroxymethyl)-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxamide

InChI

InChI=1S/C23H19F3N2O4/c1-11-3-5-14-17(7-11)32-18-8-12(2)4-6-15(18)19(14)27-21(30)16-9-13(10-29)20(23(24,25)26)28-22(16)31/h3-9,19,29H,10H2,1-2H3,(H,27,30)(H,28,31)

InChIキー

GZWZRMSAVLZTNS-UHFFFAOYSA-N

正規SMILES

CC1=CC2=C(C=C1)C(C3=C(O2)C=C(C=C3)C)NC(=O)C4=CC(=C(NC4=O)C(F)(F)F)CO

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。